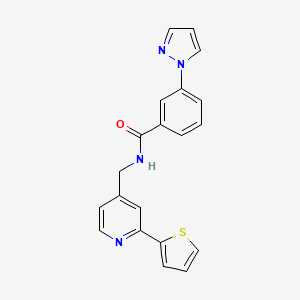

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the benzamide group, and finally the attachment of the thiophene-pyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Amide Bond Formation

The central benzamide linkage is synthesized via coupling reactions. Common methods include:

HATU-mediated coupling :

-

Example: Compound 19d in was synthesized using HATU to couple methanamine 16 with benzoic acid 13 , achieving a 66% yield.

-

Conditions: Polar aprotic solvents (e.g., DMF), room temperature, and stoichiometric base (e.g., DIPEA).

Benzoyl chloride reaction :

-

In , N-(2-aminophenyl)acetamide reacted with benzoyl chloride in ethanol, forming N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamide]-phenyl}benzamide monohydrate (66% yield).

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| HATU-mediated coupling | HATU, DMF, DIPEA, RT | ~66% | |

| Benzoyl chloride acylation | Benzoyl chloride, ethanol, RT, 4h | 66% |

Suzuki-Miyaura Coupling for Thiophene-Pyridine Linkage

The thiophen-2-yl group is introduced via cross-coupling:

-

In , Suzuki reactions coupled boronic acids to pyrazine intermediates (e.g., compound 130 from 129 ).

-

In , methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate was synthesized via coupling under mild conditions.

Typical conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₃PO₄

-

Solvent: DME or THF at 80–100°C

Pyrazole Functionalization

The pyrazole ring is introduced via cyclization or substitution:

Cyclization :

-

In, pyrazole rings formed via hydrazine reactions with diketones.

-

Example: Hydrazine hydrate refluxed with Z-(2-oxopropylidene)-1,5-benzodiazepin-2-one yielded pyrazole derivatives (80% yield) .

Nucleophilic substitution :

-

In , 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides were synthesized via SN2 reactions.

Thiophene Reactivity

The thiophen-2-yl group undergoes electrophilic substitution:

Sulfonation/Halogenation :

-

Thiophenes in participated in electrophilic substitutions (e.g., bromination at the 5-position).

-

Example: Thiophene derivatives in were functionalized with electron-withdrawing groups to enhance antimicrobial activity.

Stability and Degradation Pathways

-

Amide hydrolysis : Under acidic/basic conditions, the benzamide bond may hydrolyze to carboxylic acid and amine .

-

Thiophene oxidation : Thiophene-S can oxidize to sulfoxide/sulfone under strong oxidizers (e.g., mCPBA).

Synthetic Optimization Challenges

Applications De Recherche Scientifique

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features can inhibit the growth of various bacteria. The presence of the pyrazole and thiophene rings enhances its potential antibacterial properties by interfering with bacterial folate synthesis pathways, similar to known antibiotics such as sulfonamides .

Anticancer Potential

In vitro studies suggest that derivatives containing pyrazole and thiophene structures can induce apoptosis in cancer cells. Mechanisms proposed include activation of caspases and disruption of mitochondrial function, leading to cell cycle arrest .

Enzyme Inhibition

The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of certain kinases involved in cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide:

Mécanisme D'action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide: shares structural similarities with other compounds that contain pyrazole, thiophene, and pyridine rings.

3-(1H-pyrazol-1-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide: This compound has a furan ring instead of a thiophene ring.

3-(1H-pyrazol-1-yl)-N-((2-(pyridin-4-yl)pyridin-4-yl)methyl)benzamide: This compound has an additional pyridine ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Activité Biologique

The compound 3-(1H-pyrazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazole ring, a thiophene moiety, and a benzamide group, which contributes to its unique biological properties. Below is the molecular formula:

| Component | Molecular Formula |

|---|---|

| Pyrazole | C3H4N2 |

| Thiophene | C4H4S |

| Benzamide | C7H8N |

| Overall | C19H16N4O2S |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Mechanistic studies suggest that it may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cells .

Anticancer Properties

Research indicates that derivatives of pyrazole-benzamide compounds exhibit significant anticancer activity. For instance, a related compound demonstrated submicromolar antiproliferative effects against pancreatic cancer cells (MIA PaCa-2), with an EC50 value of approximately 10 μM . The mechanism involves disruption of autophagic flux and interference with mTORC1 reactivation, which is critical for cancer cell survival under nutrient deprivation conditions.

Autophagy Modulation

Autophagy plays a crucial role in cancer biology, acting as both a tumor suppressor and a promoter depending on the context. Compounds similar to This compound have been identified as potential autophagy modulators. They can enhance basal autophagy while impairing autophagic flux under starvation conditions, thus selectively targeting cancer cells that rely on autophagy for survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this class of compounds. Variations in substituents at different positions on the pyrazole or benzamide rings can significantly affect potency and selectivity. For example, the introduction of electron-withdrawing groups has been shown to enhance binding affinity to target proteins .

Case Studies

- In Vitro Studies : A study evaluating similar pyrazole-benzamide compounds found that modifications at the benzamide position led to enhanced inhibitory effects on cancer cell lines. These findings suggest that strategic alterations can yield compounds with improved therapeutic profiles .

- Animal Models : Preliminary studies using animal models have indicated that certain derivatives may reduce tumor growth and improve survival rates when administered in conjunction with standard chemotherapy agents .

Propriétés

IUPAC Name |

3-pyrazol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4OS/c25-20(16-4-1-5-17(13-16)24-10-3-8-23-24)22-14-15-7-9-21-18(12-15)19-6-2-11-26-19/h1-13H,14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVENQLGLWNAXKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.